4-Methoxy-1-methylisoquinoline
Description
Structure
3D Structure
Properties
CAS No. |
181872-61-7 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.215 |
IUPAC Name |
4-methoxy-1-methylisoquinoline |
InChI |
InChI=1S/C11H11NO/c1-8-9-5-3-4-6-10(9)11(13-2)7-12-8/h3-7H,1-2H3 |
InChI Key |
AZRMMKRVZUDNBC-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C2=CC=CC=C12)OC |
Synonyms |
Isoquinoline, 4-methoxy-1-methyl- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methoxy 1 Methylisoquinoline and Analogous Isoquinoline Derivatives
Classical and Contemporary Approaches to Isoquinoline (B145761) Core Construction
The foundational methods for constructing the isoquinoline core have been established for over a century and continue to be refined and utilized in modern organic synthesis.
The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to form isoquinolines. This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, typically a Lewis acid such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). The resulting 3,4-dihydroisoquinoline (B110456) can then be dehydrogenated to the corresponding isoquinoline.
For the synthesis of 1-substituted isoquinolines like 4-Methoxy-1-methylisoquinoline, the starting β-arylethylamide must bear the desired substituent at the appropriate position. The general mechanism involves the formation of a nitrilium ion intermediate, which then undergoes electrophilic attack on the electron-rich aromatic ring, leading to cyclization.
A key step in forming 1-methylisoquinolines via this method is the use of N-acetyl-β-arylethylamines as substrates. The acetyl group provides the carbon atom that becomes the C1-methyl group in the final isoquinoline product.
| Reaction | Substrate | Reagents | Intermediate | Product |
| Bischler-Napieralski | N-(2-(3-methoxyphenyl)ethyl)acetamide | 1. POCl₃, Toluene, reflux; 2. Pd/C, reflux | 1-Methyl-6-methoxy-3,4-dihydroisoquinoline | 1-Methyl-6-methoxyisoquinoline |
This table illustrates a typical reaction sequence for a related isomer, highlighting the key reagents and intermediates.
The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from benzaldehydes and aminoacetal. The process involves the formation of a Schiff base, followed by cyclization and aromatization under acidic conditions, typically using sulfuric acid. This method is particularly useful for the synthesis of isoquinolines that are unsubstituted at the 1-position.
Modifications of the Pomeranz-Fritsch reaction, such as the Schlittler-Müller modification, allow for the synthesis of isoquinolines with substituents at C1. However, the classical Pomeranz-Fritsch reaction is generally more suited for isoquinolines without substitution at this position. The reaction conditions can sometimes lead to the formation of isoquinoline N-oxides as byproducts.
| Reaction | Starting Materials | Conditions | Key Feature |
| Pomeranz-Fritsch | Benzaldehyde, Aminoacetaldehyde diethyl acetal | H₂SO₄ | Direct formation of the isoquinoline ring |
This table summarizes the fundamental components of the Pomeranz-Fritsch reaction.
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines, which are valuable precursors to isoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The resulting tetrahydroisoquinoline can then be oxidized to the corresponding isoquinoline.
The choice of oxidizing agent is crucial for the aromatization step. Common reagents include palladium on carbon (Pd/C), manganese dioxide (MnO₂), or potassium permanganate (B83412) (KMnO₄). The Pictet-Spengler reaction is widely used in the synthesis of natural products and medicinal compounds due to its reliability and stereochemical control.
For the synthesis of this compound, a suitable β-arylethylamine would be reacted with acetaldehyde (B116499) to introduce the methyl group at the C1 position.
| Reaction Step | Description | Reagents |
| 1. Cyclization | Condensation and intramolecular cyclization of a β-arylethylamine and an aldehyde. | Acid catalyst (e.g., TFA, HCl) |
| 2. Aromatization | Oxidation of the resulting tetrahydroisoquinoline. | Pd/C, MnO₂, KMnO₄ |
This table outlines the two main stages of a Pictet-Spengler synthesis followed by aromatization.
The Skraup synthesis is a classic method for the preparation of quinolines, involving the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. A variation of this reaction, known as the Skraup-type synthesis, can be adapted for the formation of isoquinolines, although it is less common than for quinolines.
In the context of isoquinoline synthesis, a β-arylethylamine or a related derivative would be subjected to conditions similar to the Skraup reaction. The strong acidic and oxidizing conditions can be harsh, potentially limiting the scope of compatible substrates.
Regioselective Functionalization and Late-Stage Diversification Strategies
Modern synthetic chemistry increasingly relies on methods that allow for the precise modification of existing molecular scaffolds. These late-stage functionalization techniques are invaluable for creating diverse libraries of compounds for drug discovery and materials science.
Directed ortho-metalation (DoM) and C-H activation are powerful strategies for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of the isoquinoline core, these methods allow for the introduction of substituents at specific positions that might be difficult to access through classical synthetic routes.
DoM involves the use of a directing group on the isoquinoline scaffold to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting organometallic intermediate can then be quenched with an electrophile to introduce a new functional group.
C-H activation, a more recent and atom-economical approach, utilizes transition metal catalysts to cleave a C-H bond and form a carbon-metal bond. This intermediate can then participate in various coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These reactions often exhibit high regioselectivity, guided by the inherent reactivity of the isoquinoline ring or the presence of a directing group.
For this compound, the methoxy (B1213986) group can act as a directing group, facilitating functionalization at the C5 position. Similarly, the nitrogen atom in the isoquinoline ring can direct C-H activation to the C8 position.
| Method | Directing Group | Position of Functionalization | Catalyst/Reagent |
| Directed Ortho-Metalation | Methoxy group at C4 | C5 | n-BuLi, s-BuLi |
| C-H Activation | Isoquinoline Nitrogen | C8 | Transition metals (e.g., Rh, Ru, Pd) |
This table illustrates the regioselectivity achievable with modern functionalization techniques on the isoquinoline core.
Cross-Coupling Reactions for Aryl/Alkyl Substituent Introduction
Cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of various substituents onto the isoquinoline core. nih.gov These reactions, often catalyzed by transition metals like palladium or nickel, have become indispensable in synthetic organic chemistry for their reliability and broad substrate scope. nih.govniscpr.res.inajgreenchem.com
Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely employed for the synthesis of complex molecules, including natural products and pharmaceuticals. nih.gov The Suzuki-Miyaura reaction, for instance, facilitates the coupling of an organoboron reagent with an organic halide or triflate. In the context of isoquinoline synthesis, this can be applied to a halogenated isoquinoline derivative to introduce an aryl or alkyl group. For example, the reaction of 4-iodoanisole (B42571) with phenylboronic acid, catalyzed by Pd/C, yields 4-methoxybiphenyl, demonstrating a fundamental transformation applicable to more complex heterocyclic systems. scielo.org.mx The general approach often involves the pre-functionalization of the isoquinoline ring with a halogen, which then serves as a handle for the coupling reaction. ajgreenchem.com
Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative, sometimes offering different reactivity and being more cost-effective. ajgreenchem.com These reactions can be used for the cyclization of ortho-halobenzimines with alkynes to construct the isoquinoline scaffold itself, a process that inherently introduces substituents based on the choice of the alkyne partner. niscpr.res.inajgreenchem.com
| Reaction Type | Catalyst/Reagents | Application in Isoquinoline Synthesis | Key Feature |
| Suzuki-Miyaura Coupling | Palladium catalyst (e.g., Pd/C), Base (e.g., K₂CO₃), Boronic acid | Introduction of aryl or alkyl groups at a pre-halogenated position on the isoquinoline ring. scielo.org.mxrsc.org | Forms C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds; tolerant of many functional groups. nih.gov |
| Heck Coupling | Palladium catalyst, Base, Alkene | Arylation or vinylation of the isoquinoline ring. nih.gov | Forms a new carbon-carbon bond at an unsaturated carbon. |
| Sonogashira Coupling | Palladium catalyst, Copper co-catalyst, Base, Terminal alkyne | Introduction of alkynyl groups onto the isoquinoline nucleus. nih.gov | Creates substituted alkynes, which are versatile intermediates for further transformations. |
| Nickel-Catalyzed Cyclization | Nickel catalyst (e.g., [Ni(dppe)Br₂]), Reducing agent (e.g., Zn) | Construction of the isoquinoline ring from o-halobenzimines and alkynes. mdpi.com | Provides access to the core isoquinoline structure with substituents incorporated during the cyclization. |
Aminomethylation and Hydrogenolysis Pathways for Methylation
Directly introducing a methyl group at the C1 position of an isoquinoline can be challenging. For instance, the direct metalation of 7-benzyloxy-6-methoxyisoquinoline with a Hauser base (TMPMgCl·LiCl) followed by attempted methylation with iodomethane (B122720) can be inefficient. beilstein-journals.org Even with copper catalysis, the reaction may yield a mixture of the desired product and starting material that is difficult to separate due to similar polarities. beilstein-journals.org
To circumvent these issues, a more efficient, multi-step pathway involving aminomethylation and subsequent hydrogenolysis has been developed. beilstein-journals.orgebi.ac.ukgrafiati.com This method provides a clean and effective route for the C1-methylation of highly substituted isoquinolines, exemplified by the total synthesis of the natural alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. beilstein-journals.orgebi.ac.uknih.gov
The process begins with the regioselective metalation of the isoquinoline at the C1 position. The resulting organometallic intermediate is then quenched with Eschenmoser's salt or a similar reagent to introduce an aminomethyl group (e.g., dimethylaminomethyl). beilstein-journals.orgnih.gov This step yields a tertiary benzylamine (B48309), which is typically easier to purify than the product of direct methylation. beilstein-journals.orgebi.ac.uk The tertiary amine is subsequently quaternized by treatment with an alkylating agent like iodomethane, forming a quaternary ammonium (B1175870) salt. The final step involves hydrogenolysis, which simultaneously cleaves the carbon-nitrogen bond of the aminomethyl group to leave a methyl group at C1 and can also remove other protecting groups, such as benzyl (B1604629) ethers. beilstein-journals.orgnih.gov
Key steps in the aminomethylation/hydrogenolysis pathway: beilstein-journals.orgnih.gov
Metalation: Regioselective deprotonation at C1 of the isoquinoline using a strong base (e.g., Knochel-Hauser base).
Aminomethylation: Reaction of the metalated intermediate with an electrophilic aminomethylating agent (e.g., Eschenmoser's reagent) to form a C1-aminomethyl isoquinoline.
Quaternization: Conversion of the tertiary amine to a quaternary ammonium salt using an alkyl halide (e.g., iodomethane).
Hydrogenolysis: Reductive cleavage of the C-N bond (and other protecting groups if present) using hydrogen gas and a catalyst (e.g., palladium on carbon) to yield the final 1-methylisoquinoline (B155361) product.
This pathway offers a significant advantage by transforming a difficult separation problem into a straightforward, high-yielding chemical sequence. beilstein-journals.org
Annulation Reactions for Polycyclic Isoquinoline Architectures
Annulation reactions, which involve the formation of a new ring onto an existing structure, are a powerful strategy for constructing complex polycyclic and heterocyclic systems that contain the isoquinoline core. mdpi.comresearchgate.net These methods are valued for their atom and step economy. mdpi.com
Various transition-metal-catalyzed annulation reactions have been developed to synthesize fused isoquinoline and isoquinolone structures. For example, rhodium-catalyzed [4+2] annulation of benzamides with alkynes can produce isoquinolone-fused polycyclic aromatics. mdpi.com Ruthenium(II) catalysts have been employed in [3+3] annulation reactions to build fused α-carboline or indolo[2,3-c]isoquinoline frameworks from N,N′-cyclic azomethine ylides and 3-diazoindolin-2-imines. rsc.org Another Ru(II)-catalyzed process enables the synthesis of indolo[2,1-a]isoquinolines through a double C-H activation and annulation of phenyl isocyanates with diaryl alkynes. researchgate.net
A notable catalyst-free approach involves the annulation of 1-methylisoquinoline with pyrrolylacetylenic ketones. researchgate.net This reaction proceeds stereoselectively to create complex (E)-acylethenylpyrrolo[1',2':3,4]imidazo[2,1-a]isoquinolines, demonstrating a direct method for elaborating the 1-methylisoquinoline core into a more complex polycyclic architecture. researchgate.net Similarly, other cascade annulation strategies have been developed to produce bridged polycyclic heterocycles from isoquinoline derivatives. researchgate.net These reactions often proceed through multiple bond-forming events in a single operation, rapidly building molecular complexity from simple starting materials. nih.gov
| Annulation Strategy | Reactants | Catalyst/Conditions | Product Architecture |
| [4+2] Annulation | Benzamides and internal alkynes | Rhodium complex, Cu(OAc)₂ | Isoquinoline-fused polycyclics. mdpi.com |
| [3+3] Annulation | N,N′-cyclic azomethine ylides and 3-diazoindolin-2-imines | Ru(II) complex | Fused indolo[2,3-c]isoquinolines. rsc.org |
| Double C-H Annulation | Phenyl isocyanates and diaryl alkynes | Ru(II) complex | Polysubstituted indolo[2,1-a]isoquinolines. researchgate.net |
| Catalyst-Free Annulation | 1-Methylisoquinoline and pyrrolylacetylenic ketones | Heat | (E)-acylethenylpyrrolo[1',2':3,4]imidazo[2,1-a]isoquinolines. researchgate.net |
Green Chemistry Principles and Sustainable Synthesis of Isoquinoline Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes for isoquinolines and other important heterocyclic compounds. The goal is to develop methods that are more environmentally benign, safer, and more efficient in their use of resources. niscpr.res.inajgreenchem.com
Key areas of focus in the green synthesis of isoquinolines include:
Catalysis: The use of recyclable catalysts is a cornerstone of green chemistry. A novel synthesis of 1-phenylisoquinoline (B189431) derivatives employs a homogeneous and recyclable Ru(II)/PEG-400 catalytic system. niscpr.res.inajgreenchem.comajgreenchem.com This approach not only promotes efficiency but also allows for the reuse of the expensive metal catalyst.
Alternative Solvents: Traditional organic synthesis often relies on volatile and hazardous organic solvents. The use of biodegradable and green solvents like polyethylene (B3416737) glycol (PEG-400) or water represents a significant improvement. niscpr.res.inajgreenchem.comiau.ir These solvents reduce environmental pollution and simplify product extraction procedures. ajgreenchem.com
Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable technique for accelerating reaction times and often improving yields. scielo.org.mx This method provides efficient heating compared to conventional refluxing. Other modern techniques being explored for greener synthesis of isoquinolines include photocatalysis, electrocatalysis, and continuous flow chemistry. rsc.org
These sustainable approaches are not only beneficial for the environment but also often lead to more efficient and cost-effective manufacturing processes for valuable isoquinoline-based compounds. ajgreenchem.comrsc.org
Chemical Reactivity and Transformational Chemistry of 4 Methoxy 1 Methylisoquinoline
Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Nucleus
The isoquinoline nucleus can undergo electrophilic aromatic substitution. The pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Consequently, substitution typically occurs on the benzene (B151609) ring, primarily at the C-5 and C-8 positions. uop.edu.pkgcwgandhinagar.com The reactivity of isoquinoline in such reactions is greater than that of pyridine. shahucollegelatur.org.in The presence of the methoxy (B1213986) and methyl groups on the 4-methoxy-1-methylisoquinoline molecule further influences the position of substitution.
Nitration of the isoquinoline ring is a key electrophilic substitution reaction. The relative reactivity of isoquinoline compared to other aromatic systems has been studied through nitration experiments. shahucollegelatur.org.in For this compound, the directing effects of the existing substituents would guide the incoming nitro group. Specifically, nitration of 4-bromo-1-methylisoquinoline, a related compound, followed by oxidation, has been used to produce functionalized aldehydes. nih.gov
Halogenation and sulfonation are other important electrophilic substitution reactions. For instance, sulfonation of 1,4-dimethylisoquinoline (B3348459) has been a step in the synthesis of hydroxyisoquinoline derivatives. nih.gov These reactions on this compound would similarly be directed by the activating methoxy group and the deactivating pyridine nitrogen.
| Reaction | Reagents | Typical Position of Substitution on Isoquinoline |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-5 and C-8 |
| Halogenation | X₂/FeX₃ | C-5 and C-8 |
| Sulfonation | SO₃/H₂SO₄ | C-5 and C-8 |
Nucleophilic Attack and Addition Reactions at the Pyridine Ring
The pyridine ring of the isoquinoline system is susceptible to nucleophilic attack, with the C-1 position being the most favored site. shahucollegelatur.org.inquora.com This is due to the ability of the adjacent benzene ring to stabilize the resulting negative charge. quora.com If the C-1 position is occupied, as in this compound, nucleophilic attack can occur at other positions, such as C-3. uop.edu.pk
The Chichibabin reaction, involving amination with sodium amide in liquid ammonia (B1221849), typically yields a 1-aminoisoquinoline. shahucollegelatur.org.in In the case of this compound, the presence of the methyl group at C-1 would likely hinder this direct amination at the preferred site.
The addition of organometallic reagents, such as butyllithium, to isoquinolines results in substitution at the 1-position. shahucollegelatur.org.in For this compound, such reactions would need to consider the existing C-1 methyl group. The reactivity of the methyl group itself can be exploited in condensation reactions. thieme-connect.com
Transformations of the Methoxy Group and Methyl Group
The methoxy and methyl groups of this compound are key sites for chemical transformations, allowing for the synthesis of a wide range of derivatives.
Demethylation of the Methoxy Group: The O-demethylation of methoxy groups on aromatic rings is a common transformation. wikipedia.org This can be achieved using various reagents, and in biological systems, it is often catalyzed by enzymes like cytochrome P450. wikipedia.orgresearchgate.net The demethylation of 4-methoxyisoquinoline (B1350727) derivatives can be a concern under certain reaction conditions, such as in the presence of strong bases. vulcanchem.com This transformation yields the corresponding hydroxyisoquinoline, which can serve as a precursor for further derivatization. nih.gov
Functionalization of the Methyl Group: The methyl group at the C-1 position of isoquinolines is acidic and can be functionalized. beilstein-journals.org It can undergo oxidation to form a carboxylic acid or an aldehyde. nih.gov For instance, the oxidation of 1-methylisoquinoline (B155361) to 1-methylisoquinoline N-oxide has been demonstrated using both chemical reagents and biocatalysts. nih.govebi.ac.uksigmaaldrich.com The methyl group can also participate in condensation reactions with various electrophiles, a key strategy for building more complex molecules. thieme-connect.comscirp.orgresearchgate.netacs.org Recent methods have also explored the functionalization of methyl-azaarenes via Kornblum oxidation. rsc.org
| Group | Transformation | Reagents/Conditions | Product |
|---|---|---|---|
| Methoxy | Demethylation | Strong acids/bases, Lewis acids | Hydroxyisoquinoline |
| Methyl | Oxidation | KMnO₄, SeO₂, Verticillium sp. | Carboxylic acid, Aldehyde, N-oxide |
| Methyl | Condensation | Aldehydes, Esters | Extended side chains |
Oxidation-Reduction Chemistry of the Isoquinoline System
The isoquinoline ring system can undergo both oxidation and reduction reactions, with the outcome often depending on the reaction conditions and the nature of the substituents present. pharmaguideline.com
Oxidation: Oxidation of isoquinoline itself can be challenging and may lead to ring cleavage under vigorous conditions. pharmaguideline.com However, the presence of substituents can influence the reaction's course. For example, the oxidation of 5-aminoisoquinoline (B16527) with potassium permanganate (B83412) affects the benzene ring, while with 5-nitroisoquinoline, the pyridine ring is oxidized. shahucollegelatur.org.in N-oxidation of the isoquinoline nitrogen is a common reaction, often achieved with peroxy acids, to form the corresponding N-oxide. uop.edu.pk This transformation alters the electronic properties of the ring, making it more susceptible to certain reactions. vulcanchem.com The oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline to the N-methyl-isoquinolinium ion by monoamine oxidase has also been reported. nih.gov
Reduction: The reduction of the isoquinoline ring can be controlled to selectively hydrogenate either the pyridine or the benzene ring. shahucollegelatur.org.in Catalytic hydrogenation in an acidic medium typically reduces the pyridine ring to yield a 1,2,3,4-tetrahydroisoquinoline. shahucollegelatur.org.in The reduction of isoquinoline with cesium in liquid ammonia has been shown to result in a coupling reaction. researchgate.net The choice of reducing agent and reaction conditions is crucial for achieving the desired product. pharmaguideline.com
Rearrangement Reactions and Molecular Editing of Isoquinoline Derivatives
The isoquinoline scaffold can be subjected to various rearrangement and molecular editing reactions to create novel heterocyclic systems.
Ring Expansion: Isoquinoline derivatives can undergo ring expansion reactions to form larger ring systems like benzazocines and benzazecines. rsc.org For example, the reaction of 1-vinyl-1,2-dihydroisoquinoline derivatives with dimethyl acetylenedicarboxylate (B1228247) (DMAD) can lead to the formation of 2-benzazocine structures. rsc.org Photolysis of tetrazolo[5,1-a]isoquinoline can also induce ring expansion. acs.orgnih.gov Manganese-catalyzed ring expansion of cycloalkenes has also been reported as a method to access isoquinolines. thieme-connect.comchemrxiv.org
Ring Contraction: While less common, ring contraction reactions of quinoline (B57606) derivatives to form indoles have been reported, suggesting the possibility of similar transformations for isoquinolines under specific photochemical or thermal conditions. jst.go.jp
Molecular Editing: Recent advances in synthetic methodology have enabled the "molecular editing" of the isoquinoline core. This includes strategies for the selective introduction, deletion, or modification of atoms within the heterocyclic framework. For instance, a photochemical uop.edu.pkwikipedia.org N to C rearrangement has been developed for the meta-C–H alkylation of isoquinolines. rsc.org
Derivatization Pathways for Novel Analogues of this compound
The synthesis of novel analogues of this compound can be achieved through various derivatization pathways, leveraging the reactivity of the isoquinoline core and its substituents.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds onto the isoquinoline scaffold. uow.edu.auresearchgate.net These reactions can be used to attach aryl, alkyl, and other functional groups to various positions of the ring, enabling the synthesis of a diverse range of analogues. acs.org
Condensation Reactions: The active methyl group at C-1 can participate in condensation reactions with various aldehydes and other electrophiles to build more complex structures. thieme-connect.com This approach has been used to synthesize chromenopyridoisoquinolines in a one-pot, three-component reaction. thieme-connect.com
Functional Group Interconversions: The methoxy group can be converted to a hydroxyl group, which can then be further functionalized. nih.govresearchgate.net Similarly, the methyl group can be oxidized to an aldehyde or carboxylic acid, providing a handle for a wide array of subsequent transformations, including the formation of amides and thiosemicarbazones. nih.gov These interconversions significantly expand the range of accessible analogues.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methoxy 1 Methylisoquinoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a comprehensive picture of the molecular structure can be assembled.
The ¹H NMR spectrum of 4-Methoxy-1-methylisoquinoline provides crucial information about the number of different types of protons and their neighboring environments. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the methyl group at the C1 position (1-CH₃) characteristically appears as a singlet in the upfield region. The methoxy (B1213986) group protons (4-OCH₃) also present as a sharp singlet. The aromatic protons on the isoquinoline (B145761) core exhibit more complex splitting patterns due to spin-spin coupling. For instance, in some derivatives, the proton at C8 (H-8) appears as a doublet, coupled to the adjacent proton at C7. The chemical shifts of these aromatic protons are influenced by the electronic effects of the substituents on the ring. For example, electron-donating groups tend to shift the signals of nearby protons to a higher field (lower ppm), while electron-withdrawing groups have the opposite effect.
A representative ¹H NMR data for a derivative, 7-methoxy-1-methylisoquinoline, shows signals at δ 8.32 (1H, d, J 5.8), 8.02 (1H, d, J 9.2), 7.44 (1H, d, J 5.9), 7.23 (1H, dd, J 9.2, 2.6), 7.06 (1H, d, J 2.5), 3.95 (3H, s), and 2.92 (3H, s). whiterose.ac.uk In another example, 8-methoxy-1-methyl-3,4-diphenylisoquinoline, the methoxy and methyl protons appear as singlets at δ 4.02 and δ 3.22, respectively. rsc.org
Interactive Data Table: ¹H NMR Chemical Shifts (δ) for select Methoxy-1-methylisoquinoline Derivatives in CDCl₃
| Compound | 1-CH₃ (s) | Methoxy (s) | Aromatic Protons (m) |
| 7-Methoxy-1-methylisoquinoline whiterose.ac.uk | 2.92 | 3.95 | 8.32, 8.02, 7.44, 7.23, 7.06 |
| 5-Methoxy-1-methylisoquinoline (B3157166) whiterose.ac.uk | 2.93 | 3.98 | 8.38, 7.88, 7.65, 7.47, 6.97 |
| 8-Methoxy-1-methyl-3,4-diphenylisoquinoline rsc.org | 3.22 | 4.02 | 7.45, 7.39-7.35, 7.35, 7.34-7.32, 7.32-7.27, 7.21, 7.20-7.19, 7.17, 6.91 |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. In the spectrum of this compound, distinct signals are observed for each carbon atom. The methyl carbon of the 1-methyl group typically resonates at a high field. The methoxy carbon appears in the range of 55-60 ppm. The quaternary carbons and the carbons of the aromatic rings appear in the downfield region, with their chemical shifts being sensitive to the electronic environment. For instance, the carbon atom attached to the methoxy group (C4) is significantly shielded compared to the other aromatic carbons.
For 7-methoxy-1-methylisoquinoline, the reported ¹³C NMR signals are δ 160.9 (C), 157.7 (C), 141.4 (CH), 138.2 (C), 127.6 (CH), 120.0 (CH), 119.0 (CH), 104.9 (CH), 55.5 (CH₃), and 21.6 (CH₃). whiterose.ac.uk Similarly, for 5-methoxy-1-methylisoquinoline, the signals are at δ 158.0 (C), 155.0 (C), 141.5 (CH), 128.7 (C), 128.3 (C), 127.0 (CH), 117.5 (CH), 113.6 (CH), 107.4 (CH), 55.8 (CH₃), and 22.8 (CH₃). whiterose.ac.uk
Interactive Data Table: ¹³C NMR Chemical Shifts (δ) for select Methoxy-1-methylisoquinoline Derivatives in CDCl₃
| Compound | 1-CH₃ | Methoxy | Aromatic/Quaternary Carbons |
| 7-Methoxy-1-methylisoquinoline whiterose.ac.uk | 21.6 | 55.5 | 160.9, 157.7, 141.4, 138.2, 127.6, 120.0, 119.0, 104.9 |
| 5-Methoxy-1-methylisoquinoline whiterose.ac.uk | 22.8 | 55.8 | 158.0, 155.0, 141.5, 128.7, 128.3, 127.0, 117.5, 113.6, 107.4 |
| 8-Methoxy-1-methyl-3,4-diphenylisoquinoline rsc.org | 29.12 | 55.62 | 158.25, 157.60, 149.20, 140.55, 138.94, 138.02, 131.42 (2C), 130.36, 130.24 (2C), 128.60, 128.21(2C), 127.60 (2C), 127.10, 127.06, 119.10, 118.43, 106.06 |
To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically over two or three bonds. This is particularly useful for tracing the connectivity of protons within the aromatic rings of the isoquinoline core.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlation). columbia.edu This allows for the direct assignment of carbon signals based on the already assigned proton signals, or vice versa. columbia.edu For example, the singlet from the 1-methyl protons in the ¹H NMR spectrum will show a correlation to the corresponding methyl carbon in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). columbia.edu This technique is invaluable for piecing together the molecular fragments identified by COSY and HSQC. For instance, an HMBC correlation between the protons of the 1-methyl group and the C1 and C8a carbons of the isoquinoline ring confirms the position of the methyl group. Similarly, correlations from the methoxy protons to the C4 carbon provide definitive evidence for the location of the methoxy group. researchgate.net
The combination of these 2D NMR experiments provides a powerful methodology for the complete and unambiguous structural elucidation of this compound and its derivatives. beilstein-journals.orgresearchgate.net
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of the molecule. These techniques are complementary and offer valuable information about the functional groups present in the molecule.
The FT-IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the various functional groups. The C-H stretching vibrations of the methyl and aromatic groups typically appear in the region of 3100-2850 cm⁻¹. The C=N and C=C stretching vibrations of the isoquinoline ring system give rise to strong absorptions in the 1650-1450 cm⁻¹ region. The C-O stretching vibration of the methoxy group is usually observed as a strong band around 1250 cm⁻¹ and another near 1030 cm⁻¹. For instance, the FT-IR spectrum of 5-methoxy-1-methylisoquinoline shows characteristic peaks at 2936, 1625, 1588, 1506, 1411, and 1273 cm⁻¹. whiterose.ac.uk
Interactive Data Table: Key FT-IR Absorption Bands (cm⁻¹) for select Methoxy-1-methylisoquinoline Derivatives
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| C=N Stretch | 1650-1550 |
| C=C Stretch (Aromatic) | 1600-1450 |
| C-O Stretch (Aryl Ether) | 1275-1200 (asymmetric), 1075-1020 (symmetric) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of isoquinoline alkaloids, providing highly accurate mass measurements that allow for the determination of elemental compositions. mdpi.commdpi.com Techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are commonly employed. beilstein-journals.orgacs.org For this compound, HRMS analysis in positive ion mode would yield the protonated molecule [M+H]⁺. The high resolution of the instrument allows for the differentiation of this ion from other species with the same nominal mass but different elemental formulas, thereby confirming its molecular formula, C₁₁H₁₁NO. mdpi.com
The theoretical exact mass of the protonated molecule is a critical piece of data derived from its molecular formula. This value serves as a benchmark for experimental measurements, with minimal deviation between the theoretical and observed mass confirming the compound's identity.
Beyond accurate mass determination of the parent ion, HRMS combined with tandem mass spectrometry (MS/MS) provides detailed information about the molecule's structure through controlled fragmentation. mdpi.com The fragmentation pattern is characteristic of the compound's structure. For this compound, key fragmentation pathways can be predicted based on the known behavior of related isoquinoline alkaloids. Common fragmentation patterns include the loss of the methyl group from the C1 position or the methoxy group, as well as cleavages within the isoquinoline ring system.
X-ray Crystallography for Solid-State Structural Conformation (where applicable)
X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms and molecules in the solid state. This technique is crucial for unambiguously determining stereochemistry, bond lengths, bond angles, and intermolecular interactions. mdpi.com
A search of the current literature did not yield a specific single-crystal X-ray structure for this compound. However, the crystallographic analysis of closely related isoquinoline derivatives provides significant insight into the structural features that would be expected for this compound. mdpi.comiucr.org Studies on substituted tetrahydroisoquinolines and other isoquinoline alkaloids consistently show a planar aromatic isoquinoline core. mdpi.com
The general procedure for the crystallographic analysis of such compounds involves growing single crystals, often by slow evaporation from a suitable solvent like methanol. mdpi.comresearchgate.net The crystal is then analyzed using a diffractometer with a specific radiation source (e.g., Mo Kα). mdpi.com The resulting diffraction data is processed to solve and refine the structure, yielding precise atomic coordinates. mdpi.comresearchgate.net
In the solid state, the planar isoquinoline rings are expected to arrange in stacked configurations to maximize stabilizing π-π interactions. The presence and position of substituents like the methoxy and methyl groups would influence the specific crystal packing adopted to accommodate steric demands. The crystal system for such substituted isoquinolines is often observed to be monoclinic or triclinic.
Mentioned Compounds
Computational Chemistry and Theoretical Studies on 4 Methoxy 1 Methylisoquinoline
Quantum Chemical Descriptors for Reactivity and Bioactivity Prediction
Detailed analysis of quantum chemical descriptors for 4-Methoxy-1-methylisoquinoline is not available.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
There are no published values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the corresponding energy gap for this compound. numberanalytics.comtaylorandfrancis.com This information is crucial for predicting the molecule's kinetic stability and reactivity patterns. numberanalytics.com
Electrostatic Potential Mapping and Charge Distribution Analysis
An electrostatic potential map, which illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack, has not been published for this compound. researchgate.netlibretexts.org
Global and Local Reactivity Descriptors (e.g., Hardness, Softness)
Specific values for global and local reactivity descriptors such as chemical hardness, softness, and electrophilicity index for this compound are absent from the scientific literature.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
No molecular docking studies involving this compound as a ligand have been reported. These simulations are essential for predicting the binding affinity and mode of interaction with biological targets like proteins or enzymes. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
There is no evidence of molecular dynamics simulations being performed to analyze the conformational flexibility or the dynamic behavior of this compound upon binding to a target. fip.org
Theoretical Insights into Reaction Mechanisms and Pathways for this compound Synthesis
Computational chemistry, particularly through the application of Density Functional Theory (DFT), provides significant insights into the reaction mechanisms for the synthesis of isoquinoline (B145761) derivatives. While specific computational studies focusing exclusively on this compound are not extensively documented in the literature, theoretical principles derived from studies on analogous systems, such as those involving the Bischler-Napieralski and Pictet-Spengler reactions, can be extrapolated to understand the mechanistic details of its formation. These studies help in elucidating the electronic effects of substituents, the energetics of reaction pathways, and the structures of key intermediates and transition states.
The synthesis of this compound most likely proceeds via established isoquinoline synthesis routes, with the Bischler-Napieralski and Pictet-Spengler reactions being the most probable pathways. Computational studies on these reactions for structurally similar molecules, particularly those bearing electron-donating groups like methoxy (B1213986) substituents, offer a theoretical framework for understanding the synthesis of the target compound.
The presence of a methoxy group on the aromatic ring is known to significantly influence the electronic properties of the isoquinoline system. Computational analyses, such as Mulliken population analysis and electron density mapping, reveal that the electron-donating nature of the methoxy group increases the electron density within the aromatic ring, especially at the ortho and para positions. This enhanced nucleophilicity of the aromatic ring is a critical factor in the cyclization step of isoquinoline synthesis.
Bischler-Napieralski Reaction Pathway
The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide. For the synthesis of this compound, the precursor would be N-[2-(3-methoxyphenyl)ethyl]acetamide. The reaction is typically promoted by a dehydrating agent such as phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.org
Computational studies have elucidated two primary mechanistic pathways for the Bischler-Napieralski reaction. wikipedia.orgorganic-chemistry.org
Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate, followed by cyclization.
Mechanism II: Proposes the formation of a highly electrophilic nitrilium ion intermediate prior to the intramolecular aromatic substitution. wikipedia.orgorganic-chemistry.org
The prevalence of either mechanism is believed to be dependent on the specific reaction conditions. wikipedia.org DFT calculations on similar systems suggest that the formation of the nitrilium ion is a key step, which then undergoes electrophilic attack on the electron-rich aromatic ring.
The methoxy group at the 3-position of the phenylethyl moiety plays a crucial role in directing the regioselectivity of the cyclization. Its strong electron-donating effect activates the aromatic ring, facilitating the electrophilic substitution. The cyclization is expected to occur at the position ortho to the methoxy group, which is the most nucleophilic site, leading to the desired 4-methoxy substituted isoquinoline ring. Computational models can predict the activation energy barriers for cyclization at different positions, confirming the directing effect of the methoxy group.
Pictet-Spengler Reaction Pathway
An alternative synthetic route is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org To form this compound, the starting materials would be 2-(3-methoxyphenyl)ethylamine and acetaldehyde (B116499).
Theoretical studies using DFT have been instrumental in understanding the mechanism and regioselectivity of the Pictet-Spengler reaction. numberanalytics.comuchile.cl The reaction proceeds through the initial formation of a Schiff base, which then protonates to form an electrophilic iminium ion. wikipedia.orguchile.cl This is followed by an intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline ring, which can then be oxidized to the final isoquinoline.
Computational calculations have shown that the degree of hydroxylation (and by extension, methoxylation) on the phenylethylamine ring influences the activation patterns and reaction pathways. researchgate.net The electron-donating methoxy group enhances the nucleophilicity of the aromatic ring, thereby lowering the energy barrier for the cyclization step. whiterose.ac.uk DFT studies on the reaction of dopamine (B1211576) with acetaldehyde have shown that the regioselectivity is highly dependent on the reaction conditions, such as pH. uchile.cl In acidic media, cyclization tends to occur at the position para to the activating group. For the synthesis of this compound, the methoxy group would direct the cyclization to the available ortho position.
Theoretical models can provide detailed energy profiles for the entire reaction coordinate, including the formation of the iminium ion, the transition state for the cyclization, and the final product. These models can also account for the role of solvent and catalysts in the reaction mechanism. uchile.cl
Below is a comparative table summarizing the theoretical aspects of the two primary synthetic pathways for this compound, based on computational studies of analogous systems.
| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction |
| Precursor | N-[2-(3-methoxyphenyl)ethyl]acetamide | 2-(3-methoxyphenyl)ethylamine and acetaldehyde |
| Key Intermediate | Nitrilium ion or imine-ester intermediate wikipedia.orgorganic-chemistry.org | Iminium ion wikipedia.orguchile.cl |
| Role of Methoxy Group | Activates the aromatic ring for electrophilic attack, directing cyclization. | Enhances ring nucleophilicity, lowering the cyclization energy barrier. researchgate.netwhiterose.ac.uk |
| Catalyst | Strong acids and dehydrating agents (e.g., POCl₃, PPA). wikipedia.org | Typically acid-catalyzed (e.g., HCl, TFA). wikipedia.org |
| Initial Product | 3,4-Dihydroisoquinoline (B110456) derivative | Tetrahydroisoquinoline derivative |
Computational studies on related photochemical reactions have also provided insights into C-H functionalization and rearrangement in isoquinoline systems, which could be relevant for alternative synthetic strategies. rsc.org For instance, DFT and TDDFT calculations have been used to explore the excited state dynamics of isoquinoline derivatives, revealing pathways for alkyl group migration. rsc.org While not a classical synthesis method for the initial ring formation, these theoretical insights could inform novel postsynthetic modifications of the isoquinoline core.
Biological Activities and Mechanistic Investigations of 4 Methoxy 1 Methylisoquinoline and Its Analogues
General Overview of Diverse Pharmacological Potentials of Isoquinoline (B145761) Derivatives
Isoquinoline alkaloids represent a significant class of nitrogen-containing heterocyclic compounds that are widely distributed in the plant kingdom. nih.gov These compounds, structurally featuring an isoquinoline nucleus, have garnered substantial scientific interest due to their vast array of biological activities. nih.gov Since the isolation of morphine in the early 19th century, thousands of isoquinoline alkaloids have been identified, and their derivatives have been synthesized, showing potential as antitumor, antimicrobial, anti-inflammatory, and neuroactive agents. nih.govresearchgate.net The structural diversity of this scaffold allows for a wide range of pharmacological effects, making it a privileged structure in medicinal chemistry. nih.gov
Antineoplastic and Cytotoxic Effects
The isoquinoline scaffold is a core component of many compounds investigated for their antineoplastic and cytotoxic properties. The planar aromatic ring system allows for intercalation with DNA, while various substitutions can facilitate interactions with a range of biological targets involved in cell growth and proliferation.
One promising analogue, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has demonstrated extremely high antiproliferative activity in the NIH-NCI 60 human tumor cell line panel, with GI₅₀ values in the low to subnanomolar range. This compound was found to inhibit tumor growth by 62% in a mouse xenograft model. Other related heterocyclic systems, such as 4-hydroxyquinazoline (B93491) derivatives, have also been explored for their anticancer effects.
Table 1: Cytotoxic Activity of Selected Isoquinoline Analogues
Compound/Analogue Class Reported Activity Target Cell Line/Model Reference 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one High antiproliferative activity (GI₅₀ values at 10⁻¹⁰ M level) NIH-NCI 60 human tumor cell line panel nih.gov 4-Hydroxyquinazoline Derivatives Antitumor effects via PARP inhibition In vitro and in vivo models nih.gov
Antimicrobial and Antifungal Efficacy
Isoquinoline alkaloids and their synthetic derivatives have been extensively studied for their efficacy against a wide spectrum of pathogenic microbes, including drug-resistant strains. nih.govnih.gov Naturally occurring alkaloids like berberine (B55584) and sanguinarine, which contain the isoquinoline core, exhibit moderate to significant antibacterial activity. researchgate.net
Synthetic chemistry efforts have led to the development of novel isoquinoline derivatives with enhanced antimicrobial properties. For instance, a structural homologue, 6-methoxydihydrosanguinarine, displayed antibacterial activity higher than ampicillin (B1664943) against methicillin-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentrations (MICs) in the range of 1.9-3.9 µg/mL. researchgate.net Similarly, studies on tricyclic isoquinolines derived from 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (B181575) found them to be active against Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecium. uts.edu.au Another study reported that a novel synthetic compound, 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline, inhibited the growth of Pseudomonas aeruginosa.
In the realm of antifungal agents, novel isoquinoline derivatives have also shown significant promise. bioengineer.org Derivatives incorporating an oxime moiety have been rationally designed and synthesized, showing excellent inhibitory activity against various phytopathogenic fungi. nih.gov For example, certain compounds exhibited potent activity against Sclerotinia sclerotiorum, with EC₅₀ values comparable to the commercial fungicide boscalid. nih.gov Another research effort focusing on 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) found that chlorinated derivatives displayed the greatest antifungal activity. nih.gov
Table 2: Antimicrobial and Antifungal Activity of Methoxy-Isoquinoline Analogues
Compound/Analogue Class Target Organism Activity (MIC/EC₅₀) Reference 6-Methoxydihydrosanguinarine Staphylococcus aureus (MRSA) 1.9-3.9 µg/mL nih.gov Tricyclic isoquinoline derivative (8d) Staphylococcus aureus 16 µg/mL nih.gov Tricyclic isoquinoline derivative (8f) Enterococcus faecium 64 µg/mL nih.gov 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline Pseudomonas aeruginosa 6.0-24.0 µg/mL mdpi.com Novel isoquinoline derivative (5q) with oxime moiety Sclerotinia sclerotiorum EC₅₀ = 8.18 mg/L
Anti-inflammatory and Immunomodulatory Actions
Inflammation is a key component of many diseases, and controlling the inflammatory response is a major therapeutic goal. nih.gov Natural products have long been a source of compounds with anti-inflammatory and immunomodulatory activities. ingentaconnect.commdpi.com While specific studies on 4-methoxy-1-methylisoquinoline are limited, the broader class of isoquinoline alkaloids and related nitrogen heterocycles have shown potential in this area. nih.gov
The mechanisms of action for anti-inflammatory compounds often involve the modulation of key signaling pathways. For example, research into a library of pyrazolo[1,5-a]quinazoline compounds, a related heterocyclic system, identified potent inhibitors of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. nih.gov Further investigation suggested that these compounds may act as ligands for mitogen-activated protein kinases (MAPKs), which are crucial mediators of the inflammatory response. nih.gov Another study on stevioside, a natural product, demonstrated that it could suppress the release of pro-inflammatory cytokines like TNF-α and IL-1β in THP-1 cells by interfering with the IKKβ and NF-κB signaling pathway. uts.edu.au These examples highlight the potential for heterocyclic scaffolds, including isoquinolines, to modulate immune responses.
Neurobiological Activities and Neuroprotection
Isoquinoline derivatives, particularly tetrahydroisoquinolines (THIQs), have been identified as endogenous substances in the mammalian brain and are investigated for their diverse neurobiological effects. researchgate.net The compound 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an analogue of this compound, is present in the brain and has been studied for its influence on dopaminergic systems. bioengineer.org
Studies on synthesized analogues of 1MeTIQ have explored their neuroprotective or neurotoxic activities in SH-SY5Y neuroblastoma cells. researchgate.netmdpi.com Interestingly, the nature of the substitution on the isoquinoline ring was found to be critical for its biological effect. While hydroxyl substitution tended to decrease neurotoxicity, methoxyl substitution was found to increase it. researchgate.netmdpi.com Despite this, certain hydroxy-1MeTIQ derivatives exhibited greater neuroprotective efficacy than the parent compound, suggesting potential for the development of agents for neurodegenerative conditions. researchgate.netmdpi.com Behavioral studies in rats have shown that 1MeTIQ stereoisomers can produce biphasic effects on locomotor activity, initially causing a slight decrease followed by an increase. bioengineer.org
Enzyme Modulation and Inhibition
The ability of isoquinoline derivatives to interact with and modulate the activity of various enzymes is a key aspect of their pharmacological potential. Their rigid, heterocyclic structure makes them suitable scaffolds for designing specific enzyme inhibitors.
Several isoquinoline analogues have been identified as potent inhibitors of critical cellular enzymes:
Tubulin: The antineoplastic analogue 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one inhibits tubulin polymerization with an IC₅₀ value of 1.0 μM. nih.gov
Monoamine Oxidase (MAO): The S-stereoisomer of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (S-1MeTIQ) has been shown to be a much stronger inhibitor of MAO-dependent dopamine (B1211576) oxidation than its R-isomer. bioengineer.org
Poly (ADP-ribose) polymerase (PARP): Certain 4-hydroxyquinazoline derivatives have been found to effectively inhibit PARP1, an enzyme crucial for DNA repair, with IC₅₀ values in the nanomolar range (e.g., 63.81 ± 2.12 nM for compound B1). nih.gov
Succinate (B1194679) Dehydrogenase (SDH): Novel antifungal isoquinoline derivatives containing an oxime moiety have been shown to potently inhibit SDH from S. sclerotiorum, with one compound exhibiting an IC₅₀ of 5.05 µM. nih.gov
Molecular Mechanisms of Action in Biological Systems (In Vitro and In Vivo Studies, Excluding Human Clinical Trials)
The diverse pharmacological effects of this compound and its analogues are underpinned by their interaction with a variety of molecular targets and pathways. In vitro and in vivo studies have begun to elucidate these mechanisms, revealing a range of actions from enzyme inhibition to the disruption of structural cellular components.
A primary mechanism for the antineoplastic activity of some analogues is the disruption of the microtubule network. The promising anticancer lead, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, functions as a tubulin-binding tumor-vascular disrupting agent. nih.gov Mechanistic studies indicate that it inhibits microtubule polymerization and competitively binds to the colchicine (B1669291) binding site on tubulin, leading to the disruption of the tumor cell cytoskeleton. nih.gov
In the context of neurobiology, analogues such as 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) directly impact neurotransmitter metabolism. Ex vivo biochemical experiments have demonstrated that the S-isomer of 1MeTIQ strongly inhibits MAO-dependent dopamine oxidation. bioengineer.org Furthermore, in vivo microdialysis studies confirmed that both stereoisomers significantly elevate the concentration of dopamine in the extraneuronal space in the rat striatum, indicating an effect on dopamine release and metabolism. bioengineer.org
For antimicrobial action, the mechanisms can be multifaceted. The antibacterial activity of a novel tetrahydroisoquinoline derivative against P. aeruginosa was linked to the downregulation of important virulence factors, including PQS, elastase, and pyocyanin. Proteomics studies further revealed that the compound inhibited or downregulated the expression of proteins crucial for bacterial quorum sensing (PhnA) and membrane integrity (oprL). The antifungal mechanism for a new class of isoquinoline derivatives was identified as the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain. nih.gov Molecular docking analyses supported the interaction of these compounds with the SDH enzyme. nih.gov
Other mechanisms include the inhibition of enzymes critical to cancer cell survival, such as PARP. The inhibitory action of 4-hydroxyquinazoline derivatives against PARP1 prevents the repair of single-strand DNA breaks, which is particularly cytotoxic to cancer cells with existing DNA repair defects. nih.gov Additionally, the anti-inflammatory potential of related heterocyclic systems has been linked to the inhibition of the NF-κB signaling pathway and the modulation of MAPKs like JNK3. nih.gov
Enzyme Inhibition Kinetics and Specificity (e.g., Phosphodiesterases, Kinases)
Analogues of this compound have been identified as potent inhibitors of various enzyme families, notably phosphodiesterases and kinases, which are critical regulators of cellular signaling.
Phosphodiesterases (PDEs): Phosphodiesterases are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. mdpi.com Certain isoquinoline alkaloids have shown specificity for particular PDE families. For instance, papaverine, a well-known isoquinoline alkaloid, has been identified as a specific inhibitor of PDE10A, an enzyme primarily found in the brain and implicated in neuropsychiatric disorders. nih.gov The inhibition of PDE4, a family of enzymes involved in inflammation and cognitive processes, has also been a significant area of research, with inhibitors modulating inflammatory responses by increasing intracellular cAMP levels. sigmaaldrich.comsemanticscholar.org
Kinases: Protein kinases, which catalyze the phosphorylation of substrate proteins, are crucial targets in cancer therapy. The 4-aminoquinazoline core, structurally related to the isoquinoline scaffold, is present in numerous approved kinase inhibitor drugs. nih.gov Analogues such as 4-anilinoquinolines have demonstrated potent and highly selective inhibition of Cyclin G Associated Kinase (GAK), an important regulator of viral and bacterial entry into host cells. Structure-activity relationship studies on these compounds revealed that the position and number of methoxy (B1213986) substituents on the anilino ring significantly impact potency and selectivity. For example, removal of a methoxy group from the 3- or 4-position of the aniline (B41778) ring in a 3,4,5-trimethoxy substituted lead compound resulted in a 10-fold decrease in potency against GAK. Conversely, a single 3-methoxy substitution retained potent activity, highlighting the nuanced role of the methoxy group in kinase binding. rsc.org
Table 1: Kinase Inhibition by 4-Anilinoquinoline Analogues
| Compound Analogue | Modification | GAK Ki (nM) | Selectivity Index (vs. nearest NAK family member) |
|---|---|---|---|
| 1 (Parent) | 3,4,5-trimethoxy | 3.9 | >4000 |
| 4 | Removal of 4-methoxy | 41 | >340 |
| 5 | Removal of 3-methoxy | 39 | >380 |
| 8 | Single 4-methoxy | 390 | >380 |
| 9 | Single 3-methoxy | 5.7 | >2500 |
Receptor Binding and Modulation (e.g., Neurotransmitter Receptors)
Isoquinoline derivatives have shown significant promise as ligands for neurotransmitter receptors, particularly sigma receptors, which are implicated in a variety of central nervous system disorders and cancer.
Competitive binding assays have been instrumental in characterizing the affinity and selectivity of these compounds. Studies on benzamide-isoquinoline derivatives revealed that the electronic properties of substituents play a crucial role in sigma-2 (σ2) receptor affinity. An electron-donating methoxy group was found to increase σ2 affinity, while an electron-withdrawing nitro group decreased it. Specifically, adding a methoxy group to the para-position of the benzamide (B126) phenyl ring of a parent compound dramatically improved its selectivity for the σ2 receptor over the σ1 receptor by 631-fold. nih.gov
Further research on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives identified compounds with excellent binding affinity and subtype selectivity for σ2 receptors. These studies utilize radioligand binding assays to determine the inhibition constant (Kᵢ) for both σ1 and σ2 receptors, confirming the high selectivity of certain analogues. ijirt.org For example, the compound CM398, which features a 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) core, demonstrated preferential affinity for the σ2 receptor compared to the σ1 receptor and other neurotransmitter receptor sites. nih.gov
Table 2: Sigma Receptor Binding Affinity of Tetrahydroisoquinoline Analogues
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) |
|---|---|---|---|
| (±)-7 | 48.4 ± 7.7 | 0.59 ± 0.02 | ~82 |
| (±)-8 (desmethyl analogue) | 108 ± 35 | 4.92 ± 0.59 | ~22 |
Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest, Autophagy)
The anticancer effects of isoquinoline alkaloids and their analogues are often mediated through the modulation of fundamental cellular pathways that control cell survival, proliferation, and death. nih.gov
Apoptosis Induction: Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. While research has focused on N-methyl-4-(4-methoxyanilino)quinazolines as potent apoptosis inducers, studies have shown that replacing the quinazoline (B50416) ring with an isoquinoline ring is a viable strategy, indicating the importance of the nitrogen position for activity. Other related heterocyclic structures, such as 4-thiazolidinone (B1220212) derivatives, have also been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. scispace.com
Cell Cycle Arrest: Disruption of the cell cycle is another established anticancer strategy. Certain isoquinoline derivatives have been shown to induce cell cycle arrest, preventing cancer cells from proliferating. For example, a derivative of tetrahydroisoquinoline was found to induce granulocytic differentiation in human leukemic HL-60 cells by causing an arrest in the G0/G1 phase of the cell cycle. technologynetworks.com In contrast, other alkaloids have been observed to cause cell cycle arrest at the G2/M checkpoint, suggesting that different structural analogues can interfere with distinct phases of cell division. mdpi.com This arrest is often a prelude to apoptosis. mdpi.com
Autophagy: Autophagy is a cellular degradation process that can either promote cell survival or lead to cell death, depending on the context. The modulation of this pathway is an emerging area of interest for isoquinoline analogues. Related heterocyclic compounds have demonstrated the ability to either inhibit or activate autophagy. For instance, a quinoline (B57606) derivative was found to inhibit starvation-induced autophagy by activating the Akt/mTOR pathway. mdpi.com Conversely, other compounds, such as 4-O-methylascochlorin, have been shown to activate autophagy in glioblastoma cells by stimulating AMPK signaling and suppressing c-Myc expression. nih.gov
Nucleic Acid Interaction Studies
The interaction with nucleic acids is a significant mechanism of action for many biologically active compounds, including isoquinoline alkaloids. mdpi.com These interactions can disrupt DNA replication, transcription, and repair processes, leading to cytotoxic effects, particularly in rapidly dividing cancer cells. nih.gov
Different classes of isoquinoline alkaloids exhibit distinct modes of DNA binding, which have been characterized using spectroscopic, calorimetric, and thermal analysis techniques. ijirt.org
Intercalation: Planar aromatic systems, such as the synthetic analogue coralyne and the benzophenanthridine alkaloid sanguinarine, can insert themselves between the base pairs of the DNA double helix. This intercalative binding is typically strong and thermodynamically favored. nih.gov
Partial Intercalation/Groove Binding: Less planar, buckled structures, such as the protoberberine alkaloids berberine and palmatine, tend to bind through partial intercalation or by fitting into the grooves of the DNA helix. nih.gov
Half-Intercalation: Naphthylisoquinoline (NIQ) alkaloids, such as dioncophylline A, are presumed to bind to duplex DNA via a half-intercalation mode, where the naphthalene (B1677914) unit intercalates and the isoquinoline portion resides in a DNA groove. These compounds have also shown an affinity for abasic sites in DNA. ijirt.org
Furthermore, some isoquinoline alkaloids like berberine have been shown to bind strongly to G-quadruplex DNA structures, which are found in telomeres and promoter regions of oncogenes. This interaction can inhibit the activity of telomerase, an enzyme crucial for cancer cell immortality. nih.gov
Antioxidant Mechanisms and Oxidative Stress Mitigation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. sigmaaldrich.com Several isoquinoline alkaloids have demonstrated significant antioxidant properties, contributing to their therapeutic potential. nih.govnih.gov
The antioxidant capacity of these alkaloids is often attributed to structural features such as the lone pair of electrons on the nitrogen atom and the presence of aromatic hydroxyl groups. nih.gov These features enable the molecules to act as radical scavengers, neutralizing harmful free radicals. For example, alkaloids from Glaucium grandiflorum have shown efficacy in mitigating oxidative stress by scavenging DPPH, hydroxyl, and superoxide (B77818) anion radicals. nih.gov
In addition to direct radical scavenging, some isoquinoline alkaloids can mitigate oxidative stress through metal chelation. Transition metals like iron can catalyze the formation of highly reactive hydroxyl radicals. By chelating these metal ions, compounds can prevent this reaction from occurring. The isoquinoline alkaloid berberine, for instance, has been noted for its iron ion chelating capability, which may contribute to its ability to inhibit lipid peroxidation. nih.gov Furthermore, certain alkaloids can bolster the body's endogenous antioxidant defenses by upregulating the expression and activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) through pathways like the NRF2-KEAP1 system. nih.gov
Phenotypic Screening and High-Throughput Biological Evaluation Methodologies
The discovery of biologically active isoquinoline derivatives and the elucidation of their mechanisms of action are increasingly driven by modern screening technologies. Phenotypic screening and high-throughput screening (HTS) are powerful strategies for identifying novel drug candidates from large compound libraries. bmglabtech.comwikipedia.org
Phenotypic Screening: This approach identifies molecules that produce a desired change in the phenotype of a cell or organism, without prior knowledge of the specific molecular target. mdpi.combmglabtech.com It is particularly valuable for discovering first-in-class drugs with novel mechanisms of action, as it assesses the compound's effect in a complex biological system. bmglabtech.com For isoquinoline alkaloids, phenotypic screens could involve assessing effects on cancer cell viability, microbial growth, or morphological changes indicative of neuronal protection.
High-Throughput Screening (HTS): HTS utilizes automation, robotics, and sensitive detection methods to rapidly test millions of compounds for activity against a specific biological target (target-based) or in a cellular model (phenotypic). These assays are typically performed in microtiter plates (e.g., 384- or 1536-well formats) to maximize throughput and minimize reagent consumption.
A specific example of HTS applied to this compound class involved the screening of an in-house library of 62 isoquinoline alkaloids to find new blockers of voltage-gated Na⁺ (Naᵥ) channels. This screen used a fluorescence-based assay in GH3b6 cells, where compounds were tested for their ability to inhibit a signal induced by the Naᵥ channel activator batrachotoxin. This initial HTS identified five hit compounds, which were then subjected to secondary assays, including patch-clamp electrophysiology, to confirm their mechanism of action. Such HTS campaigns are essential for the initial identification of "hit" compounds that can be optimized into "lead" candidates for drug development.
Structure Activity Relationship Sar Studies of 4 Methoxy 1 Methylisoquinoline Derivatives
Impact of Substituent Position and Electronic Nature on Biological Activity
Research into tricyclic isoquinoline (B145761) derivatives synthesized from 1-methyl-3,4-dihydroisoquinoline (B1216472) precursors has shed light on the importance of methoxy (B1213986) group placement. In a study on antibacterial agents, the position of a methoxy group on the benzo ring of the isoquinoline scaffold was critical for activity. acs.orguts.edu.au For instance, a derivative with a methoxy group at the C-6 position (an isomer of the core topic) showed poor antibacterial activity, indicating that substitution at this position is not well-tolerated. acs.org Conversely, another analogue with two methoxy groups at the C-6 and C-7 positions demonstrated improved potency against certain Gram-positive pathogens, suggesting that an electron-rich aromatic ring can be favorable, though the specific substitution pattern is key. acs.orguts.edu.au
| Compound ID | Substituents | Biological Activity (MIC, μg/mL) | Reference |
| 8a | 8-Methoxy | Poor activity | acs.org |
| 8b | 9-Methoxy | Poor activity | acs.org |
| 8d | Unsubstituted | S. aureus: 16, E. faecium: 128 | acs.org |
| 8f | 8,9-Dimethoxy | S. aureus: 32, S. pneumoniae: 32, E. faecium: 64 | acs.org |
| Data derived from studies on tricyclic derivatives of 1-methyl-3,4-dihydroisoquinolines. |
Similarly, in the development of isoquinolinequinone N-oxides as anticancer agents, the position of substitution was a determining factor for cytotoxicity. acs.org The addition of a benzylamine (B48309) group to the quinone ring resulted in a mixture of C-6 and C-7 isomers. Preliminary screening revealed that the C-6 isomers were more than twice as potent on average as their corresponding C-7 counterparts, highlighting a clear positional preference for activity. acs.org
Furthermore, studies on phenylaminoisoquinolinequinones demonstrated that the electronic nature of substituents on an attached phenylamino (B1219803) group significantly impacts antiproliferative activity. mdpi.com A correlation was found between the electron-donor capacity of the substituent and the compound's redox properties and biological effect. Derivatives with electron-donating groups on the phenylamino ring generally showed enhanced activity, whereas those with electron-withdrawing groups were less potent. This suggests that modulating the electronic properties of distal parts of the molecule can directly influence the reactivity and efficacy of the core pharmacophore. mdpi.com
| Derivative Type | Substituent Nature | General Impact on Activity | Reference |
| Phenylaminoisoquinolinequinones | Electron-donating | Increased antiproliferative activity | mdpi.com |
| Phenylaminoisoquinolinequinones | Electron-withdrawing | Decreased antiproliferative activity | mdpi.com |
| Tricyclic Dihydroisoquinolines | C-6 Methoxy | Poor antibacterial activity | acs.org |
| Tricyclic Dihydroisoquinolines | C-6, C-7 Dimethoxy | Moderate antibacterial activity | acs.org |
Stereochemical Influences on Pharmacological Efficacy and Selectivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design and action. nih.gov Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit different pharmacological and toxicological properties because biological targets like enzymes and receptors are themselves chiral. nih.govnih.gov One enantiomer (the eutomer) may fit perfectly into a binding site and elicit the desired response, while the other (the distomer) may be less active, inactive, or even cause unwanted side effects. caltech.edu
In the context of isoquinoline alkaloids, stereochemistry plays a pivotal role in determining biological efficacy and selectivity. For example, studies on tetrahydroprotoberberine alkaloids, which are structurally related to the tetrahydroisoquinoline core, have shown significant differences in the binding affinities of their enantiomers. In research on dopamine (B1211576) D1 receptor binding, the (S)-enantiomer of tetrahydropalmatine (B600727) (l-THP) displayed a potent binding affinity (Ki = 94 nM), whereas a mixture rich in the (R)-enantiomer (d-THP) was substantially weaker (Ki = 1.3 µM). mdpi.com This demonstrates that the specific spatial orientation of the substituents is crucial for effective interaction with the receptor.
This stereoselectivity arises because the precise 3D arrangement of functional groups on the chiral drug must complement the specific architecture of the binding pocket on the biological target. nih.gov The introduction of a single chiral center, such as at the C-1 position of a 1-substituted tetrahydroisoquinoline, necessitates consideration of its absolute configuration (R or S). The synthesis of enantiomerically pure compounds is often a key objective in medicinal chemistry to produce drugs with improved therapeutic indices and simpler pharmacokinetic profiles. rsc.orgresearchgate.net
While specific stereochemical studies on 4-methoxy-1-methylisoquinoline itself are not extensively documented in the provided context, the principles derived from closely related isoquinoline alkaloids are directly applicable. The biological evaluation of different stereoisomers is a fundamental component of SAR studies, allowing for the identification of the optimal 3D structure for pharmacological activity and selectivity. acs.org
Conformational Analysis and Its Role in Molecular Recognition
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The specific three-dimensional shape, or conformation, that a molecule adopts is critical for its ability to interact with and be recognized by a biological target. A molecule is not a static entity; it exists as an equilibrium of different conformations, and the biologically active conformation is the one that binds to the receptor to produce a pharmacological response.
For isoquinoline derivatives, the flexibility or rigidity of the structure and its side chains dictates how it can orient itself within a binding pocket. The presence of substituents, such as the 1-methyl and 4-methoxy groups, influences the preferred conformation of the molecule. For instance, studies on multisubstituted 1-aminoisoquinolines have shown that twisted molecular conformations can be the origin of specific physical properties like solid-state fluorescence. researchgate.net This highlights a direct link between molecular conformation and function.
The process of molecular recognition is highly dependent on a molecule's shape and the distribution of its electronic properties. caltech.edu A successful drug molecule must adopt a low-energy conformation that presents a complementary shape and pattern of hydrogen bond donors, acceptors, and hydrophobic regions to its target. Computational and experimental methods, such as NMR spectroscopy and X-ray crystallography, are used to determine the preferred conformations of molecules like this compound derivatives. researchgate.net This information is invaluable for understanding how they interact with their targets and for designing new analogs with improved binding affinity. The rigid framework of related spiro-isoquinoline compounds makes them excellent models for investigating these conformational effects and their role in molecular recognition.
Development of Pharmacophores for Targeted Drug Design
A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. researchgate.netmdpi.com Pharmacophore modeling is a cornerstone of modern drug design, used to identify novel lead compounds from databases and to guide the optimization of existing leads. researchgate.net
The isoquinoline ring is considered a "privileged scaffold" in drug discovery, meaning it is a structural framework that is capable of binding to multiple, diverse biological targets. researchgate.net By identifying the key pharmacophoric features of a series of active isoquinoline derivatives, researchers can design new molecules with enhanced potency and selectivity. A pharmacophore model typically includes features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, hydrophobic groups, and positive or negative ionizable centers, all arranged in a specific 3D geometry. nih.gov
For example, a pharmacophore model developed for quinoline-based tubulin inhibitors identified three hydrogen bond acceptors and three aromatic rings as the critical features for activity. nih.gov This model was then used as a 3D query to screen compound databases for new potential anticancer agents. Similarly, pharmacophore models have been crucial in designing DPP-IV inhibitors based on the pyrido[2,1-a]isoquinoline scaffold and in identifying new antimalarial agents from 4-anilinoquinoline derivatives. nih.govmdpi.com
In the context of this compound derivatives, a pharmacophore model would define the spatial arrangement of the isoquinoline nitrogen (potential hydrogen bond acceptor), the hydrophobic methyl group, the electron-donating methoxy group, and the aromatic rings. This model serves as a blueprint for designing new compounds, ensuring that they retain the essential features for biological activity while allowing for modifications in other parts of the molecule to improve properties like solubility or metabolic stability. mdpi.com
Natural Occurrence and Biogenetic Pathways of Isoquinoline Alkaloids
Isolation of Isoquinoline (B145761) Alkaloids from Plant Sources
The plant kingdom is the most prolific source of isoquinoline alkaloids, with over 2,500 distinct compounds identified. nih.gov They are particularly abundant in families such as Papaveraceae (poppy family), Berberidaceae (barberry family), Ranunculaceae (buttercup family), and Fumariaceae. researchgate.net The first isoquinoline alkaloid to be isolated, morphine, was extracted from the opium poppy (Papaver somniferum) in the early 19th century, marking a significant milestone in natural product chemistry. rsc.org
The isolation process for these alkaloids typically involves extraction from dried and powdered plant material using solvents like methanol. The resulting extract is then subjected to various chromatographic techniques to separate the complex mixture of compounds and isolate the pure alkaloids. researchgate.net Modern dereplication strategies, which use hyphenated techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), have significantly accelerated the identification of known and new isoquinoline alkaloids from plant sources. rsc.org
Below is a table of representative isoquinoline alkaloids isolated from various plant species.
| Alkaloid Name | Plant Source | Plant Family | Reference(s) |
| Morphine | Papaver somniferum | Papaveraceae | nih.govrsc.org |
| Berberine (B55584) | Coptis japonica, Berberis spp. | Ranunculaceae, Berberidaceae | nih.govcore.ac.uk |
| Sanguinarine | Sanguinaria canadensis | Papaveraceae | nih.gov |
| (S)-Reticuline | Various, including Papaver somniferum | Papaveraceae | nih.govresearchgate.net |
| Corydaline | Corydalis solida | Papaveraceae | cdnsciencepub.com |
| 7-Hydroxy-6-methoxy-1-methylisoquinoline | Hernandia nymphaeifolia | Hernandiaceae | beilstein-journals.org |
| Mucroniferanine M | Corydalis mucronifera | Papaveraceae | researchgate.net |
| Crebanine | Stephania venosa | Menispermaceae | nih.gov |
Occurrence in Marine Organisms and Other Natural Sources
While predominantly found in plants, isoquinoline alkaloids have also been isolated from a number of marine organisms, particularly sponges and bacteria. researchgate.net These marine-derived alkaloids often exhibit unique structural features compared to their terrestrial counterparts. For instance, two isoquinoline alkaloids, including the novel compound 1-hydroxymethyl-7-methoxyisoquinolin-6-ol, were isolated from a marine sponge of the Haliclona species. acs.org Another example is mimosamycin, also found in Haliclona sponges. acs.orgcdnsciencepub.com
Fungi are another, though less common, source. The fungus Aspergillus fumigatus has been shown to produce isoquinoline alkaloids through a biosynthetic pathway that is remarkably similar to that found in plants. nih.gov
The following table lists some isoquinoline alkaloids found in non-plant sources.
| Alkaloid Name | Organism | Organism Type | Reference(s) |
| 1-Hydroxymethyl-7-methoxyisoquinolin-6-ol | Haliclona sp. | Marine Sponge | researchgate.netacs.orgcdnsciencepub.com |
| Mimosamycin | Haliclona sp. | Marine Sponge | acs.orgcdnsciencepub.com |
| Manzamine A | Manzamine sp. | Marine Sponge | nih.gov |
| Fumisoquins | Aspergillus fumigatus | Fungus | nih.gov |
Tyrosine and Phenylalanine as Biogenetic Precursors
The biosynthesis of the vast majority of isoquinoline alkaloids begins with the aromatic amino acid L-tyrosine. mdpi.comresearchgate.net In some cases, L-phenylalanine can also serve as a precursor, which is then hydroxylated to form tyrosine. nih.gov The biosynthetic pathway is initiated by the conversion of tyrosine into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. nih.govacs.org This involves a series of enzymatic reactions including decarboxylation, hydroxylation, and deamination. nih.gov
The core tetrahydroisoquinoline skeleton is then formed through a crucial carbon-carbon bond-forming reaction known as the Pictet-Spengler condensation. researchgate.netacs.org In this reaction, dopamine (or a related phenethylamine) condenses with an aldehyde or ketone, such as 4-hydroxyphenylacetaldehyde, to form the fundamental (S)-norcoclaurine structure. acs.org This (S)-norcoclaurine molecule is the central precursor from which almost all other benzylisoquinoline alkaloids are derived. researchgate.net
Proposed Biosynthetic Routes to Methoxy- and Methyl-Substituted Isoquinolines
The immense structural diversity of isoquinoline alkaloids is largely achieved through subsequent modifications of the basic norcoclaurine skeleton. The introduction of methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups is a common and critical step in these biosynthetic pathways, catalyzed by specific methyltransferase enzymes that use S-adenosyl-L-methionine (SAM) as the methyl group donor. researchgate.netnih.gov
O-Methylation: The addition of methoxy groups is catalyzed by O-methyltransferases (OMTs). These enzymes exhibit high substrate and regioselectivity, meaning they transfer a methyl group to a specific hydroxyl group on the alkaloid scaffold. nih.govkyoto-u.ac.jp Key OMTs in the biosynthesis of prominent isoquinoline alkaloids include:
Norcoclaurine 6-O-methyltransferase (6OMT): This enzyme catalyzes the methylation of the hydroxyl group at the C-6 position of (S)-norcoclaurine to produce (S)-coclaurine. researchgate.netfrontiersin.org
3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT): This enzyme acts later in the pathway, methylating the 4'-hydroxyl group of (S)-3'-hydroxy-N-methylcoclaurine to form the pivotal intermediate, (S)-reticuline. researchgate.net
Scoulerine 9-O-methyltransferase (SMT): This OMT is involved in the biosynthesis of protoberberine alkaloids, where it methylates the 9-hydroxyl group of (S)-scoulerine. nih.gov
The specific pattern of methoxylation is crucial in directing the biosynthetic pathway towards different structural classes of alkaloids, such as morphine, berberine, or aporphines. nih.govkyoto-u.ac.jp
N-Methylation: The methylation of the nitrogen atom in the isoquinoline ring is carried out by N-methyltransferases (NMTs). frontiersin.org
Coclaurine N-methyltransferase (CNMT): This enzyme transfers a methyl group to the nitrogen atom of (S)-coclaurine to yield (S)-N-methylcoclaurine. core.ac.ukresearchgate.net This step is essential for the formation of (S)-reticuline and the vast array of alkaloids derived from it. researchgate.net
C-Methylation: The introduction of a methyl group directly onto the carbon skeleton is less common but occurs in certain classes of isoquinoline alkaloids, such as the 13-methylprotoberberines like corydaline. cdnsciencepub.comcdnsciencepub.com The biosynthesis of 1-methyl substituted simple isoquinolines can occur via the Pictet-Spengler condensation of a phenethylamine (B48288) with acetaldehyde (B116499) instead of formaldehyde. acs.org
The sequential and coordinated action of these various methyltransferases, along with other enzymes like oxidases and hydroxylases, generates the wide spectrum of methoxy- and methyl-substituted isoquinoline alkaloids observed in nature. nih.govfrontiersin.org
Advanced Research Applications and Future Perspectives
4-Methoxy-1-methylisoquinoline as a Chemical Probe in Biological Research
While direct research on this compound as a chemical probe is not extensively documented in the provided results, the broader class of isoquinoline (B145761) derivatives is widely recognized for its significant biological activities. numberanalytics.comamerigoscientific.com These derivatives serve as crucial scaffolds in medicinal chemistry and drug discovery. beilstein-journals.orgbohrium.com For instance, various isoquinoline alkaloids exhibit a range of pharmacological properties, including antimicrobial and anticancer effects. amerigoscientific.combeilstein-journals.org
The unique structure of isoquinolines allows them to interact with a variety of biological targets, such as enzymes and receptors. This interaction can modulate biochemical pathways, making them valuable tools for studying cellular processes. smolecule.com For example, some isoquinoline derivatives have been investigated for their effects on neurotransmitter receptors and their potential in treating neurological and psychiatric disorders. lookchem.comlookchem.com The specific substitutions of a methoxy (B1213986) group and a methyl group on the isoquinoline core, as seen in this compound, can influence its lipophilicity and how it interacts with biological targets. cymitquimica.com
A structurally related compound, 1-Methoxy-4-methylisoquinoline-3-carboxylic acid, has shown potential as a tool for studying enzyme interactions and biochemical pathways, including the MAPK/ERK pathway. smolecule.com This suggests that this compound could also serve as a valuable chemical probe in fundamental biological research, helping to elucidate complex biological mechanisms.
Application in Materials Science and Organic Electronics (e.g., Light-Emitting Devices)
The unique electronic and optical properties of isoquinoline derivatives make them promising candidates for applications in materials science, particularly in the field of organic electronics. numberanalytics.comnumberanalytics.com Isoquinoline-based materials are being explored for their potential use in devices like organic light-emitting diodes (OLEDs). organic-chemistry.orgtandfonline.comgoogle.com
The photoluminescent properties of certain isoquinoline derivatives are key to their application in OLEDs. tandfonline.com For example, iridium complexes containing isoquinoline ligands have been synthesized and shown to exhibit orange-to-red phosphorescence, which is useful for creating white organic light-emitting diodes (WOLEDs). tandfonline.com The ability to tailor the chemical structure of isoquinoline derivatives allows for the design of materials with specific optical and electrical properties. amerigoscientific.com This includes the development of flexible electronics and novel energy-harvesting devices. numberanalytics.com
While specific research on the application of this compound in materials science is not detailed in the search results, the broader family of isoquinoline derivatives shows significant promise. Their inherent properties make them attractive for the development of advanced materials, including conductive polymers and sensors. amerigoscientific.com
Development of Next-Generation Isoquinoline-Based Research Tools
The development of novel synthetic methods is crucial for creating new isoquinoline-based research tools. numberanalytics.com Researchers are continuously exploring more efficient and sustainable ways to synthesize highly substituted isoquinolines. beilstein-journals.orgbohrium.com These methods include transition metal-catalyzed reactions and multicomponent reactions, which allow for a wide range of functional groups to be introduced into the isoquinoline scaffold. bohrium.comorganic-chemistry.orgthieme-connect.com
Understanding the structure-activity relationship (SAR) of isoquinoline derivatives is a key area of research. smolecule.com By systematically modifying the substituents on the isoquinoline ring, researchers can optimize the biological activity and other properties of these compounds. researchgate.net For example, fragment-based drug discovery approaches are being used to design potent and selective isoquinoline-based inhibitors for various protein targets. researchoutreach.org
The synthesis of analogs of this compound, with variations in the substitution pattern, is a viable strategy for developing next-generation research tools. These new compounds could possess enhanced properties, such as increased potency, selectivity, or improved photophysical characteristics for imaging applications.
Strategic Directions for Future Academic and Interdisciplinary Research on this compound
Future research on this compound is likely to be highly interdisciplinary, spanning organic chemistry, medicinal chemistry, biology, and materials science. numberanalytics.comamerigoscientific.comniist.res.inniist.res.in A primary focus will be the continued exploration of its biological activities. cymitquimica.com This includes screening for potential therapeutic applications in areas such as cancer, neurodegenerative diseases, and infectious diseases. numberanalytics.comnumberanalytics.com
The development of sustainable and cost-effective synthetic routes to this compound and its analogs will be a key enabling factor for future research. numberanalytics.com This will facilitate broader access to these compounds for screening and application studies.
In materials science, future work could focus on incorporating this compound into novel organic electronic materials. numberanalytics.com Its specific electronic properties could be harnessed to create new types of OLEDs, sensors, or other advanced functional materials. amerigoscientific.com The combination of its biological and material properties could also lead to the development of innovative theranostic agents, which combine diagnostic and therapeutic functions in a single molecule.
Q & A
Q. What computational tools predict the metabolic pathways of this compound in pharmacokinetic studies?
- Methodological Answer : Use in silico platforms like SwissADME or MetaPrint2D to identify likely Phase I metabolites (e.g., demethylation at the methoxy group). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). For quantification, employ LC-MS/MS with MRM transitions specific to parent and metabolite ions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
